N-Isopropyliodoacetamide

Beschreibung

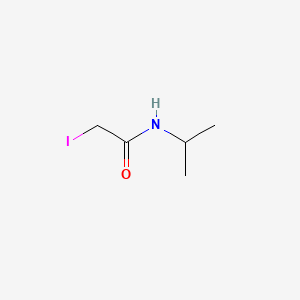

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXHNCAXOMLMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230806 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80935-13-3 | |

| Record name | N-Isopropyliodoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyliodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Cysteine Alkylation in Proteomics and Protein Chemistry

The chemical modification of proteins through the alkylation of specific amino acid residues is a cornerstone technique in biochemistry and molecular biology. creative-proteomics.com This process involves the covalent attachment of an alkyl group to a particular amino acid, with cysteine and, to a lesser extent, lysine (B10760008) being primary targets. creative-proteomics.com

The alkylation of cysteine residues is of particular importance in a variety of experimental settings:

Preventing Disulfide Bonds: A primary application of protein alkylation is the blockage of cysteine residues to inhibit the formation of disulfide bonds. creative-proteomics.com This is crucial for preserving the reduced state of proteins, especially during sample preparation for techniques like mass spectrometry, as it prevents unwanted reactions. creative-proteomics.comresearchgate.net

Mass Spectrometry-Based Proteomics: In the field of proteomics, which focuses on the large-scale study of proteins, alkylation is a critical step. creative-proteomics.com It ensures that cysteine residues remain unreactive, preventing the formation of disulfide bonds that could complicate analysis. creative-proteomics.com This modification aids in the clear identification and quantification of proteins in complex biological samples. creative-proteomics.comnih.gov

Studying Protein Folding and Function: By blocking reactive cysteine residues, researchers can prevent undesired disulfide bond formation during experiments, which is vital for studies on protein folding and post-translational modifications. creative-proteomics.com This allows for a more accurate investigation of a protein's natural structure and function. creative-proteomics.com

Improving Protein Identification: Cysteine alkylation can significantly enhance the information obtained from peptide mapping experiments. It improves the coverage of proteins during proteolysis and mass spectrometric analysis, leading to more confident identification of proteins from databases. acs.org

Historical Context of Alkylating Reagents in Biological Systems

The use of alkylating agents in a biological context has a history that extends back to their use as chemical weapons during World War I. cuni.cznih.gov The devastating effects of sulfur mustard gas, including bone marrow suppression and lymphoid aplasia, led to the investigation of these compounds for their potential as anticancer agents. cuni.cznih.gov This marked the beginning of their use in a therapeutic context. cuni.cz

The first non-hormonal drugs to be effectively used in cancer treatment were, in fact, alkylating agents. nih.gov Nitrogen mustards, derived from sulfur mustards, were the first to be used as chemotherapeutic agents for leukemias and lymphomas. cuni.czoncohemakey.com These early agents worked by forming covalent bonds with DNA, leading to cytotoxic effects. cuni.cz

Over the decades, a variety of alkylating agents have been synthesized and utilized in research and medicine. These can be broadly categorized based on their chemical structure and mechanism of action. Some key classes include:

Nitrogen Mustards: These compounds, characterized by a bis(2-chloroethyl)amino group, were the first to be used clinically and include drugs like mechlorethamine. oncohemakey.com

Nitrosoureas: This class of alkylating agents received significant attention for their ability to treat brain tumors. nih.gov

Procarbazine: Initially developed as a mono-amine oxidase inhibitor, its anticancer properties were soon recognized. cuni.cz

The development and study of these various alkylating agents have provided a deep understanding of their chemical reactivity and biological effects, paving the way for the development of more specialized reagents like N-Isopropyliodoacetamide for specific research applications.

N Isopropyliodoacetamide As a Specialized Reagent for Thiol Modification

Alkylation Chemistry: Nucleophilic Attack on Iodoacetamide (B48618) Derivatives

The fundamental reaction of this compound with a cysteine residue is an alkylation, specifically a bimolecular nucleophilic substitution (S(_N)2) reaction. sfrbm.orgacs.org In this process, the thiol group (-SH) of the cysteine side chain acts as the nucleophile. libretexts.org More precisely, it is the deprotonated form of the thiol, the thiolate anion (-S), that possesses the enhanced nucleophilicity required for the reaction. sfrbm.org

The thiolate anion attacks the electrophilic carbon atom of the this compound molecule, which is the carbon directly bonded to the iodine atom. pearson.com This attack occurs from the backside relative to the iodine atom, leading to a transition state where a new sulfur-carbon bond is forming concurrently as the carbon-iodine bond is breaking. sfrbm.org The iodine atom is expelled as an iodide ion (I), which is an excellent leaving group, thereby driving the reaction to completion. sfrbm.org The final product is a stable, irreversible thioether linkage, resulting in an N-isopropylcarbamidomethyl-cysteine residue, also referred to as an S-carboxyamidomethylcysteine derivative. libretexts.orgspringernature.com The presence of the isopropyl group on the amide can influence its reactivity profile, particularly in the context of microsequencing analysis where it provides a distinct chromatographic signature. nih.gov

Reaction Kinetics and Thermodynamics of Thiol Adduct Formation

The rate and favorability of the formation of thiol adducts with this compound are governed by key kinetic and thermodynamic factors.

Reaction Kinetics: The kinetics of the alkylation are strongly dependent on the pH of the solution. nih.gov The reactive species is the thiolate anion, not the protonated thiol. sigmaaldrich.com The pKa of a typical cysteine thiol group in a protein is around 8.0-8.5. sigmaaldrich.comnih.gov At pH values below the pKa, the equilibrium favors the less reactive protonated thiol form. As the pH increases to become neutral or slightly alkaline (pH 7.5-9.0), the concentration of the highly nucleophilic thiolate anion increases, leading to a significant acceleration of the reaction rate. nih.govsigmaaldrich.comresearchgate.net The reaction is generally slow, with second-order rate constants significantly lower than other reagents like maleimides. nih.gov For instance, one study noted that complete alkylation could take over 6 hours, although it reached ~70% completion within the first few minutes. nih.gov

The table below summarizes key factors that influence the rate of thiol adduct formation.

| Factor | Effect on Reaction Rate | Rationale |

| pH | Increases as pH approaches and surpasses the thiol's pKa. nih.gov | Deprotonation of the thiol (-SH) to the more nucleophilic thiolate (-S) is favored at higher pH. mdpi.com |

| Temperature | Increases with temperature. | Provides the necessary activation energy for the S(_N)2 reaction. |

| Reagent Concentration | Increases with higher concentrations of this compound and the protein. nih.gov | The reaction follows second-order kinetics, dependent on the concentration of both reactants. |

| Protein Structure | Slower for buried cysteines. nih.gov | Cysteines protected within the folded protein structure are inaccessible to the reagent. nih.gov |

Regioselectivity and Stereoselectivity in Cysteine Residue Modification

Regioselectivity: this compound demonstrates high regioselectivity for cysteine residues over other amino acid side chains, provided the reaction conditions are controlled. acs.org The sulfur atom of a cysteine thiolate is one of the most potent nucleophiles found in proteins under physiological conditions. umich.edu While other amino acid side chains possess nucleophilic atoms (e.g., the epsilon-amino group of lysine (B10760008), the imidazole (B134444) of histidine, or the hydroxyl of serine), their reactivity toward iodoacetamide is considerably lower, especially at neutral to slightly alkaline pH. nih.gov However, if excessive concentrations of the alkylating reagent are used or the pH is too high, side reactions with other residues like lysine, histidine, aspartate, glutamate (B1630785), and N-termini can occur. researchgate.netresearchgate.net

Stereoselectivity: The alkylation of a cysteine residue by this compound is generally not stereoselective. While the reaction creates a new stereocenter at the sulfur-bound carbon, the S(_N)2 mechanism involves a backside attack on a prochiral center. In the absence of a chiral environment that directs the approach of the reagent, both possible stereoisomers are formed, resulting in a racemic mixture at that new center. However, some studies involving the S-alkylation of cysteine-containing peptides with specific glycosyl halides have reported high stereoselectivity, indicating that the structure of the electrophile can, in some cases, direct the stereochemical outcome. cnr.it

Influence of Microenvironmental Factors on this compound Reactivity

The reactivity of a specific cysteine residue in a protein is profoundly influenced by its local three-dimensional microenvironment. acs.orgnih.gov This often explains why some cysteines react readily while others are completely unreactive in a native protein.

pKa Perturbation: The local protein environment can significantly alter the pKa of a cysteine thiol from its solution value of ~8.3. researchgate.netnih.gov The proximity of positively charged residues, such as lysine or arginine, can stabilize the thiolate anion through electrostatic interactions, thereby lowering the pKa and making the cysteine more reactive at a lower pH. nih.govmdpi.com Conversely, nearby negatively charged residues like aspartate or glutamate can destabilize the thiolate, raising the pKa and decreasing reactivity. Hydrogen bonding and the influence of α-helix dipoles can also play a significant role in modulating the pKa. nih.govmdpi.com

Steric Accessibility and Solvent Exposure: A primary determinant of reactivity is whether the cysteine residue is accessible to the this compound reagent. Cysteines buried within the hydrophobic core of a folded protein are sterically shielded from the solvent and the alkylating agent, rendering them unreactive. nih.govmdpi.com Only cysteines on the protein's surface or in flexible regions are typically available for modification. mdpi.com Therefore, the degree of solvent exposure is a critical factor. Denaturation of the protein exposes these buried residues, allowing for their alkylation. nih.gov

The table below details how different microenvironmental factors can modulate cysteine reactivity.

| Microenvironmental Factor | Impact on Reactivity with this compound | Mechanism |

| Low Local pKa | Increased | A higher fraction of the cysteine exists as the more reactive thiolate anion at a given pH. nih.govresearchgate.net |

| High Local pKa | Decreased | A lower fraction of the cysteine exists as the thiolate anion. nih.govresearchgate.net |

| High Solvent Accessibility | Increased | The cysteine residue is physically exposed and available to react with the reagent in the solvent. mdpi.com |

| Buried/Inaccessible Location | Decreased/None | The reagent cannot physically reach the thiol group within the protein's folded structure. nih.gov |

| Proximity to Positive Charges (e.g., Lys, Arg) | Increased | Electrostatic stabilization of the thiolate anion lowers its pKa. nih.govmdpi.com |

| Proximity to Negative Charges (e.g., Asp, Glu) | Decreased | Electrostatic repulsion destabilizes the thiolate anion, raising its pKa. acs.org |

Strategies for Protein Reduction and Alkylation in Complex Biological Samples

In the realm of proteomics, the comprehensive analysis of proteins from complex biological samples, such as cell lysates or tissues, necessitates a series of preparatory steps to ensure accurate and reproducible results. Among the most critical of these are protein reduction and alkylation, which are designed to denature proteins and modify cysteine residues to prevent the reformation of disulfide bonds. acs.orgnih.govmdpi.com The standard workflow for preparing protein samples for analysis, particularly in bottom-up proteomics, involves the initial lysis of cells or tissues to extract the proteins. nih.gov Following extraction, the protein mixture is subjected to reduction to break the disulfide bonds that are crucial for maintaining the tertiary and quaternary structures of many proteins. researchgate.net This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net

Once the disulfide bonds are cleaved, the resulting free sulfhydryl groups on cysteine residues are highly reactive and prone to re-oxidation, which can lead to protein refolding and the formation of artificial disulfide-linked peptides. researchgate.netcreative-proteomics.com To permanently block these reactive groups, an alkylating agent is introduced. This compound (NIPIA) is a reagent used for the alkylation of these sulfhydryl groups. nih.gov The process involves the covalent modification of the cysteine's thiol group, forming a stable thioether bond. creative-proteomics.com This step is crucial as it preserves the reduced state of the proteins, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry. creative-proteomics.com In complex biological samples, the efficiency of both reduction and alkylation is paramount to achieving a comprehensive proteome profile and avoiding artifacts that can complicate data interpretation. acs.orgmdpi.com The choice of alkylating agent and the optimization of reaction conditions are therefore critical considerations in experimental design. acs.org

Integration of Alkylation Steps in Bottom-Up and Top-Down Proteomic Workflows

The alkylation of cysteine residues with reagents like this compound is a fundamental step integrated into the two primary mass spectrometry-based proteomic strategies: bottom-up and top-down proteomics. preomics.comthermofisher.com

In bottom-up proteomics , the most widely used approach, proteins in a complex mixture are first denatured, reduced, and then alkylated. nih.govmetwarebio.com Following alkylation with a reagent such as this compound, the proteins are enzymatically digested, typically with trypsin, into smaller peptides. nih.govmetwarebio.com This mixture of peptides is then separated, often by liquid chromatography, and analyzed by tandem mass spectrometry (MS/MS). nih.govmetwarebio.com The integration of the alkylation step before digestion is critical because it prevents the reformation of disulfide bonds, ensuring that the protease can access all potential cleavage sites and leading to more complete protein digestion. researchgate.net This ultimately results in a higher number of identified peptides, which improves protein identification and sequence coverage. mdpi.com

In top-down proteomics , intact proteins are introduced into the mass spectrometer for analysis, which allows for the characterization of complete proteoforms, including post-translational modifications (PTMs) and sequence variations. thermofisher.comresearchgate.net While top-down proteomics avoids the protein digestion step, reduction and alkylation of disulfide bonds can still be a crucial part of the workflow, particularly for proteins with multiple disulfide bonds that can complicate spectral analysis. thermofisher.com By reducing and alkylating the protein with a reagent like this compound prior to analysis, the protein is unfolded, which can improve its ionization and fragmentation in the mass spectrometer. thermofisher.com This can lead to more extensive sequence coverage and a more detailed characterization of the intact protein. thermofisher.com Therefore, the alkylation step, whether in bottom-up or top-down approaches, is a key preparatory stage that significantly impacts the quality and comprehensiveness of the resulting proteomic data.

Application in Mass Spectrometry-Based Protein Identification and Characterization

This compound plays a significant role in mass spectrometry (MS)-based proteomics by enhancing the quality and reliability of protein identification and characterization. nih.gov Its application addresses several key challenges in the analysis of cysteine-containing peptides.

Role in Preventing Disulfide Bond Reformation for Mass Spectrometry Analysis

A primary and fundamental role of alkylation in proteomics is to prevent the reformation of disulfide bonds following the reduction of proteins. researchgate.netcreative-proteomics.com Disulfide bonds are covalent linkages between the sulfhydryl groups of two cysteine residues, and they are critical in stabilizing the three-dimensional structure of many proteins. For effective analysis by mass spectrometry, particularly in bottom-up approaches, proteins are typically denatured and their disulfide bonds are broken to allow for complete digestion by proteases. researchgate.net

If the resulting free sulfhydryl groups are not blocked, they can readily re-oxidize to form disulfide bonds, either reforming the original native bonds or creating new, non-native linkages. researchgate.netnih.gov This "scrambling" of disulfide bonds can lead to incomplete digestion and the generation of a heterogeneous mixture of peptides, which complicates the resulting mass spectra and can lead to inaccurate protein identification. nih.gov By reacting with the free sulfhydryl groups to form stable thioether linkages, this compound effectively and irreversibly blocks these sites, ensuring that the protein remains in a linearized, reduced state throughout the sample preparation and analysis process. creative-proteomics.comnih.gov This prevention of disulfide bond reformation is crucial for obtaining reproducible and accurate results in mass spectrometry-based protein characterization. creative-proteomics.com

Comparison of HPLC Retention Times of this compound-Alkylated Cysteine Derivatives

A study by Brinkmann and colleagues described the synthesis and application of this compound (NIPIA) and its analogs for the alkylation of sulfhydryl groups in proteins for microsequencing. A key advantage of using NIPIA is the distinct and favorable elution profile of its phenylthiohydantoin (PTH) derivative during reverse-phase HPLC analysis. The PTH derivative of NIPIA-alkylated cysteine, PTH-Cys(NIPCAM), elutes as a sharp peak in a region of the chromatogram with minimal interference from other PTH-amino acids, specifically between PTH-Tyr and PTH-Pro. nih.gov This characteristic facilitates its unambiguous identification. The study also compared the HPLC retention times of PTH-cysteine derivatives of other iodoacetamide analogs. nih.gov

HPLC Retention Times of PTH-Cysteine Derivatives

| Alkylating Reagent | Resulting PTH-Cysteine Derivative | Relative Retention Time (min) |

|---|---|---|

| This compound (NIPIA) | PTH-Cys(NIPCAM) | Elutes between PTH-Tyr and PTH-Pro |

| Iodoacetamide (IAA) | PTH-Cys(CAM) | Co-elutes with PTH-Pro |

| N-ethyliodoacetamide | PTH-Cys(NECAM) | Elutes just after PTH-Val |

| N-propyliodoacetamide | PTH-Cys(NPCAM) | Elutes just before PTH-Met |

Comparison of the relative HPLC retention times for the phenylthiohydantoin (PTH) derivatives of cysteine alkylated with this compound and other iodoacetamide analogs. Data sourced from Brinkmann et al. (1993). nih.gov

Differential Alkylation for Cysteine Redox State Analysis

Differential alkylation is a powerful proteomic strategy used to investigate the redox state of cysteine residues within proteins. nih.govresearchgate.net This methodology allows for the distinction and quantification of cysteines that are in a reduced state (free thiol) versus those that are reversibly oxidized (e.g., in disulfide bonds, S-nitrosylated, or S-glutathionylated). nih.govfrontiersin.org The core principle of differential alkylation involves a sequential two-step labeling process. nih.gov

In the first step, proteins in their native state are treated with a "light" alkylating agent, such as N-ethylmaleimide (NEM) or iodoacetamide (IAM), which specifically reacts with and blocks the free, reduced cysteine thiols. researchgate.netfrontiersin.org Following this initial alkylation, the sample is subjected to a reducing agent, such as DTT or TCEP, which cleaves the reversible oxidative modifications, exposing new free thiol groups. frontiersin.org These newly available thiols are then alkylated in a second step with a "heavy" isotopic variant of the alkylating agent or a different alkylating agent altogether. frontiersin.org this compound can be employed in such workflows.

By using mass spectrometry to analyze the peptides resulting from protein digestion, the ratio of the "light" to "heavy" labeled peptides for a specific cysteine residue can be determined. d-nb.info This ratio provides a quantitative measure of the proportion of that cysteine that was in a reduced versus an oxidized state in the original biological sample. d-nb.info This approach is invaluable for studying the role of cysteine redox modifications in cellular signaling, oxidative stress, and disease pathogenesis. nih.govresearchgate.net

Optimization of Alkylation Protocols for Proteomic Applications

The successful alkylation of cysteine residues is a cornerstone of many proteomic workflows, ensuring that proteins are maintained in a reduced state and preventing the reformation of disulfide bonds following reduction. nih.gov The use of this compound (NIPIA) for this purpose, while effective, necessitates careful optimization of the reaction protocol to maximize the efficiency of cysteine modification while minimizing undesirable side reactions. nih.govnih.gov The efficiency of the alkylation reaction is contingent upon several interdependent parameters, including reagent concentration, reaction time, temperature, and pH. creative-proteomics.comnih.gov

Systematic evaluation of alkylation conditions is crucial for achieving reproducible and accurate results in mass spectrometry-based proteomics. nih.govrsc.org Incomplete reactions or significant off-target alkylation can compromise peptide identification and quantification. nih.gov While much of the detailed optimization research has been conducted using the closely related iodoacetamide (IAA), the principles and findings are highly applicable to this compound due to their shared haloacetamide reactive group. The primary goal is to achieve complete and specific alkylation of all cysteine thiol groups.

Key Parameters for Optimization

The optimization of alkylation protocols involves a careful balance of several factors to drive the reaction to completion without inducing unwanted modifications.

Reagent Concentration: The concentration of the alkylating agent is a critical variable. creative-proteomics.com A sufficient molar excess of this compound over the total concentration of thiol groups (from both the protein sample and the reducing agent, if thiol-based, like dithiothreitol) is required to ensure complete alkylation. However, an excessively high concentration increases the likelihood of off-target alkylation on other amino acid residues. creative-proteomics.comresearchgate.net Studies optimizing iodoacetamide, a close analog, found that a concentration of 14 mM was optimal for achieving a high number of identified peptides with alkylated cysteines and minimizing incomplete alkylation. nih.gov

Reaction Time and Temperature: Alkylation kinetics are influenced by both time and temperature. creative-proteomics.com Most standard protocols suggest performing the alkylation step at room temperature for 10 to 30 minutes in the dark, as haloacetamide reagents can be light-sensitive. researchgate.net Increasing the temperature can accelerate the reaction but also significantly increases the rate of side reactions. creative-proteomics.comresearchgate.net One study determined that for iodoacetamide, a 30-minute incubation at room temperature yielded the best results in terms of reaction completion and minimizing side reactions. nih.gov Extending the reaction time unnecessarily can also lead to over-alkylation. creative-proteomics.com

Influence of pH: The pH of the reaction buffer profoundly impacts the alkylation efficiency. creative-proteomics.com The reaction mechanism involves the nucleophilic attack of the thiolate anion (-S⁻) of cysteine on the electrophilic carbon of this compound. The pKa of the cysteine thiol group is typically around 8.5, meaning that at higher pH values, the equilibrium shifts towards the more reactive deprotonated thiolate form. creative-proteomics.com Consequently, alkylation is generally more efficient at slightly alkaline pH (typically 7.5-8.5). However, very high pH values can also increase the reactivity of other nucleophilic sites on the protein, leading to off-target modifications. Research on the differential reactivity of cysteine residues in thioredoxin with iodoacetamide demonstrated a strong pH dependence, with the rate of alkylation increasing significantly as the pH was raised towards 9.0. nih.gov

Table 1: Influence of Reaction Parameters on Alkylation Efficiency Based on studies with the analogous compound iodoacetamide.

| Parameter | Condition | Effect on Cysteine Alkylation | Potential Negative Outcomes | Source |

| Concentration | Too Low | Incomplete alkylation, disulfide bond reformation | Compromised peptide identification | nih.gov |

| Optimal (~14 mM for IAA) | High yield of correctly alkylated peptides | - | nih.gov | |

| Too High | Complete alkylation | Increased off-target alkylation | nih.govcreative-proteomics.com | |

| Temperature | Room Temperature | Sufficient reaction rate for most applications | - | creative-proteomics.comnih.gov |

| Elevated (>37°C) | Faster reaction kinetics | Significant increase in by-products/side reactions | creative-proteomics.comresearchgate.net | |

| Time | Too Short | Incomplete alkylation | Fewer identified cysteine-containing peptides | creative-proteomics.com |

| Optimal (~30 min for IAA) | Complete alkylation | - | nih.gov | |

| Too Long | - | Increased risk of off-target modifications | creative-proteomics.com | |

| pH | Acidic (<7.0) | Slow reaction rate | Incomplete alkylation | creative-proteomics.comnih.gov |

| Optimal (7.5 - 8.5) | Fast and efficient alkylation | - | creative-proteomics.comnih.gov | |

| Highly Alkaline (>9.0) | Very fast reaction rate | Increased off-target alkylation on other residues | nih.gov |

Minimizing Off-Target Alkylation

A significant challenge in optimizing alkylation protocols is the prevention of non-specific modifications. Iodine-containing reagents like this compound and iodoacetamide are known to cause off-target alkylation on other nucleophilic amino acid residues. nih.gov

Systematic investigations have revealed that besides the intended cysteine modification, the most common side reactions occur at:

The peptide N-terminus nih.gov

Lysine (Lys) residues nih.gov

Histidine (His) residues nih.gov

Glutamic acid (Glu) residues nih.gov

Methionine (Met) residues nih.gov

These off-site modifications can interfere with mass spectrometry analysis, complicate data interpretation, and reduce the number of correctly identified peptides. nih.gov Studies comparing various alkylating agents have shown that iodine-containing reagents, in particular, lead to a higher incidence of these side reactions compared to non-iodine-containing alternatives like acrylamide. nih.gov The alkylation of methionine by iodoacetamide, for instance, can cause a prominent neutral loss during fragmentation, which hampers peptide identification. nih.gov

To mitigate these effects when using this compound, it is crucial to adhere to optimized conditions: using the lowest effective reagent concentration, avoiding elevated temperatures, and keeping incubation times to the minimum required for complete cysteine alkylation. creative-proteomics.comnih.govresearchgate.net

Table 2: Common Off-Target Alkylation Sites for Iodoacetamide-based Reagents

| Amino Acid Residue | Type of Modification | Consequence | Mitigation Strategy | Source |

| Methionine | Carbamidomethylation | Neutral loss during MS/MS, reduced peptide identification | Use optimized (lower) reagent concentration and time | nih.gov |

| Lysine | Alkylation of ε-amino group | Can block sites for tryptic digestion, alters peptide properties | Control pH, avoid excess reagent | nih.gov |

| Histidine | Alkylation of imidazole ring | Alters peptide charge and fragmentation | Control pH, avoid excess reagent | nih.gov |

| N-terminus | Alkylation of α-amino group | Can interfere with N-terminal labeling strategies | Control pH, avoid excess reagent | nih.govpsu.edu |

By carefully controlling the reaction parameters, researchers can maximize the benefits of using this compound for robust and specific cysteine alkylation, thereby enhancing the quality and reliability of proteomic data.

N Isopropyliodoacetamide in the Investigation of Protein Structure and Function

Probing Conformational Dynamics through Cysteine Accessibility

The dynamic nature of proteins, constantly undergoing conformational changes, is fundamental to their function. N-Isopropyliodoacetamide serves as a valuable tool for probing these dynamics by assessing the accessibility of cysteine residues within a protein's structure. Cysteine possesses a highly reactive thiol group, making it a target for alkylating agents like this compound. creative-proteomics.com The rate at which this compound reacts with a particular cysteine residue is directly related to that residue's exposure to the solvent environment.

In a folded protein, some cysteine residues are buried within the protein's core, shielded from the surrounding solvent, while others are exposed on the surface. Changes in a protein's conformation can alter the accessibility of these residues. By treating a protein with this compound under different conditions (e.g., in the presence or absence of a ligand, or at different temperatures), researchers can identify which cysteine residues become more or less reactive. nih.gov This information provides insights into the regions of the protein that undergo conformational changes.

For instance, a study on prolyl oligopeptidase used a cysteine-modifying reagent to map accessible cysteines. nih.gov The binding of an inhibitor to the enzyme's active site led to a conformational change that protected certain cysteines from modification, demonstrating the utility of this approach in identifying ligand-induced conformational shifts. nih.gov The identification of the modified cysteines is often achieved through techniques like mass spectrometry, which can pinpoint the exact location of the alkylated residue within the protein sequence. nih.govspringernature.com

| Condition | Observation | Interpretation | Reference |

|---|---|---|---|

| Wild-type PREP in the absence of inhibitor | Multiple cysteines are labeled by a modifying reagent. | These cysteines are accessible to the solvent in the protein's native state. | nih.gov |

| Wild-type PREP in the presence of inhibitor (KYP-2047) | A reduced number of cysteines are labeled. | Inhibitor binding induces a conformational change that shields some cysteines from the modifying reagent. | nih.gov |

| Cys255Thr mutant | Altered enzymatic activity and pH-activity profile. | Cys255 is part of the substrate/inhibitor binding site, and its mutation affects protein function. | nih.gov |

Elucidation of Enzyme Active Site Mechanisms Involving Cysteine Residues

Cysteine residues are frequently found in the active sites of enzymes, where their unique chemical properties are essential for catalysis. nih.govplos.org The thiol group of cysteine can act as a potent nucleophile, directly participating in the chemical reactions catalyzed by the enzyme. researchgate.net this compound is employed to investigate the role of these active site cysteines.

By specifically modifying cysteine residues with this compound, researchers can assess the impact on enzyme activity. If the modification of a particular cysteine leads to a loss of catalytic function, it strongly suggests that this residue is crucial for the enzyme's mechanism. nih.gov This approach, known as chemical modification, is a classic technique in enzymology.

For example, in the study of glycerol-3-phosphate dehydrogenase, treatment with iodoacetate, a related alkylating agent, resulted in a loss of enzyme activity that correlated with the modification of two cysteine residues. nih.gov This finding indicated that these cysteines are essential for the enzyme's function. Furthermore, the binding of the coenzyme NADH was found to protect the enzyme from inactivation by iodoacetate, suggesting that the essential cysteines are located at or near the NADH binding site. nih.gov

The pH dependence of the alkylation reaction can also provide valuable information about the local environment of the cysteine residue. nih.gov The reactivity of the cysteine thiol group is dependent on its ionization state (thiolate anion, -S⁻), and the pKa of this ionization is influenced by the surrounding amino acids in the protein structure. nih.gov By studying the rate of alkylation at different pH values, researchers can estimate the pKa of the active site cysteine and gain insights into the catalytic mechanism. nih.govacs.org

| Enzyme | Reagent | Finding | Conclusion | Reference |

|---|---|---|---|---|

| Glycerol-3-phosphate dehydrogenase | Iodoacetate | Inactivation of the enzyme correlates with the modification of two cysteine residues. | Two cysteine residues are essential for enzymatic activity. | nih.gov |

| Isocitrate Lyase | 3-bromopyruvate | Alkylation of Cys195 by 3-bromopyruvate. | Cys195 is a key residue, and its microenvironment differs between the unliganded and substrate-bound states. | acs.org |

| Cysteine Proteases | General Cysteine-modifying agents | The thiol group of a cysteine residue acts as a nucleophile in catalysis. | The cysteine in the active site is critical for the catalytic mechanism. | plos.orgresearchgate.net |

Analysis of Disulfide Bond Formation and Rearrangement Post-Reduction

Disulfide bonds are covalent linkages between the thiol groups of two cysteine residues. They play a critical role in stabilizing the three-dimensional structure of many proteins, particularly those that are secreted from cells. rapidnovor.com The formation and rearrangement of these bonds are crucial steps in the protein folding process.

To study disulfide bond formation, proteins are often first treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to break all existing disulfide bonds. creative-proteomics.com The protein is then allowed to refold, and the formation of new disulfide bonds can be monitored over time. This compound is used in this process to "quench" the reaction at specific time points. By adding this compound, any free thiol groups that have not yet formed disulfide bonds are alkylated, preventing further disulfide bond formation or rearrangement. mdpi.com

This allows researchers to capture and analyze the disulfide-bonded intermediates that form during the folding process. Mass spectrometry is then used to identify which cysteine residues are linked together in these intermediates. rapidnovor.comnih.gov This approach provides a detailed picture of the disulfide bond formation pathway and can reveal the role of specific disulfide bonds in guiding the protein to its native conformation.

Furthermore, this compound can be used to study disulfide bond rearrangement. In some cases, non-native disulfide bonds may form initially and then rearrange to the correct, native pairing. creative-proteomics.com By using a combination of reducing and alkylating agents, researchers can follow this rearrangement process and identify the factors that control it. nih.gov

| Application | Methodology | Information Gained | Reference |

|---|---|---|---|

| Monitoring Disulfide Bond Formation | Reduce all disulfide bonds, allow refolding, and quench with this compound at different time points. Analyze intermediates by mass spectrometry. | Identifies the sequence of disulfide bond formation and the role of specific bonds in folding. | mdpi.comnih.gov |

| Studying Disulfide Bond Rearrangement | Use a combination of reducing and alkylating agents to trap and analyze intermediates during the rearrangement of non-native to native disulfide bonds. | Elucidates the mechanisms and factors controlling disulfide bond isomerization. | creative-proteomics.comnih.gov |

Impact of Cysteine Alkylation on Protein Folding and Stability Studies

The alkylation of cysteine residues by this compound can have a significant impact on the folding and stability of a protein. By introducing a bulky alkyl group onto the cysteine side chain, this compound can disrupt the normal interactions that this residue makes within the protein structure. creative-proteomics.com

This disruption can be used to probe the role of specific cysteine residues in protein stability. If the alkylation of a particular cysteine leads to a decrease in the protein's melting temperature or its resistance to denaturation, it suggests that this residue is important for maintaining the protein's folded structure. nih.gov

Conversely, in some cases, the alkylation of cysteine residues can actually increase protein stability. This is particularly true for proteins that are prone to aggregation through the formation of intermolecular disulfide bonds. By blocking the free thiol groups with this compound, this unwanted aggregation can be prevented. creative-proteomics.com

Furthermore, the introduction of a charged or polar group through alkylation can alter the electrostatic interactions within a protein, providing insights into the contribution of these forces to protein stability. nih.gov The effects of cysteine alkylation on protein folding can be studied using a variety of biophysical techniques, such as circular dichroism, fluorescence spectroscopy, and differential scanning calorimetry, which monitor changes in the protein's secondary and tertiary structure. nih.gov

| Effect | Mechanism | Experimental Observation | Reference |

|---|---|---|---|

| Decreased Stability | Disruption of native interactions involving the cysteine residue due to the addition of a bulky alkyl group. | Lower melting temperature or increased susceptibility to denaturation. | nih.gov |

| Increased Stability | Prevention of intermolecular disulfide bond formation and subsequent aggregation. | Reduced aggregation and increased solubility. | creative-proteomics.com |

| Altered Folding Pathway | Modification of key cysteine residues can block the formation of native disulfide bonds, trapping the protein in a partially folded state. | Accumulation of folding intermediates. | mdpi.com |

Emerging Research Applications and Future Perspectives of N Isopropyliodoacetamide

Novel Applications in High-Resolution Proteomics

The quest for higher resolution and sensitivity in proteomics has led to the refinement of every step in the analytical workflow, from sample preparation to data analysis. N-Isopropyliodoacetamide (NIPIA) has emerged as a superior reagent for the critical step of cysteine alkylation, particularly for microsequencing and microdigestion applications. nih.gov The primary function of alkylation is to prevent the re-formation of disulfide bonds after reduction, ensuring that proteins remain in a denatured state suitable for enzymatic digestion and subsequent analysis.

A significant advantage of NIPIA in high-resolution proteomics is the enhanced detection of cysteine residues during protein sequencing. nih.gov When a protein that has been alkylated with NIPIA is subjected to Edman degradation, the resulting phenylthiohydantoin (PTH) derivative of the modified cysteine, PTH-Cys(NIPCAM), exhibits excellent chromatographic properties. This derivative produces a sharp, distinct peak in standard reverse-phase High-Performance Liquid Chromatography (HPLC) analysis. nih.gov This clean signal overcomes common issues associated with other alkylating agents, such as co-eluting peaks or low signal intensity, thereby enabling more sensitive and unambiguous identification of cysteine residues within a peptide sequence. nih.gov

Integration with Advanced Chromatographic and Spectrometric Techniques

The evolution of proteomics is intrinsically linked to advancements in separation and detection technologies, namely liquid chromatography and mass spectrometry. NIPIA is particularly well-suited for integration with these modern platforms.

Advanced Chromatographic Techniques: The unique chromatographic behavior of the PTH-Cys(NIPCAM) derivative makes NIPIA an ideal choice for use with Ultra-High Performance Liquid Chromatography (UHPLC) systems. nih.govlongdom.org UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to traditional HPLC. longdom.org The sharp peak shape of the NIPIA-modified cysteine derivative allows researchers to take full advantage of the resolving power of UHPLC, ensuring that it is well-separated from other amino acid derivatives. nih.gov As detailed in research, the PTH-Cys(NIPCAM) derivative elutes in a region of the chromatogram between PTH-Tyrosine and PTH-Proline, where other peaks are typically absent, minimizing the risk of misidentification. nih.gov

Advanced Spectrometric Techniques: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern proteomics, allowing for the large-scale identification and quantification of proteins. nih.gov The efficiency and completeness of the alkylation step are paramount for accurate and reproducible quantification. Incomplete alkylation can lead to a single peptide being detected in multiple forms (unmodified, single alkylation, etc.), complicating data analysis. The reliable reactivity of NIPIA ensures consistent and complete modification of cysteine residues, which is critical for both data-dependent acquisition (DDA) and data-independent acquisition (DIA) mass spectrometry approaches that rely on consistent peptide signals for identification and quantification. nih.gov

The table below, derived from data presented in scientific literature, compares the HPLC retention times for PTH-cysteine derivatives formed by NIPIA and other common alkylating agents, illustrating the favorable chromatographic position of the NIPIA derivative. nih.gov

| Alkylating Reagent | PTH-Cysteine Derivative | Relative Retention Time (min) | Elution Characteristics |

| This compound | PTH-Cys(NIPCAM) | 16.5 | Sharp peak between PTH-Tyr and PTH-Pro |

| Iodoacetamide (B48618) | PTH-Cys(CAM) | 12.1 | Co-elutes with PTH-Asp |

| Iodoacetic acid | PTH-Cys(CM) | 11.5 | Early elution, potential co-elution issues |

| 4-Vinylpyridine (B31050) | PTH-Cys(PE) | 21.0 | Later elution, near PTH-Phe |

Potential in Single-Cell Proteomic Sample Preparation

Single-cell proteomics (SCP) is a rapidly advancing field that aims to characterize the protein content of individual cells, revealing cellular heterogeneity that is missed in bulk analyses. nih.govrsc.org A major challenge in SCP is the minuscule amount of protein in a single cell, which makes sample loss during preparation a critical issue. nih.govosti.gov Consequently, streamlined and highly efficient sample preparation workflows, such as one-pot methods, are being developed to minimize transfer steps and maximize protein recovery. osti.gov

In this context, NIPIA presents significant potential. The alkylation step in SCP sample preparation must be rapid, complete, and occur under mild conditions to preserve the integrity of the limited sample. The proven efficiency of NIPIA in modifying cysteine residues makes it an attractive candidate for integration into SCP workflows. nih.gov Ensuring that all cysteine residues are uniformly alkylated is crucial for accurate label-free or tandem mass tag (TMT) based quantification across thousands of single cells. nih.gov The use of a reliable alkylating agent like NIPIA could contribute to the robustness and reproducibility of single-cell protein identification and quantification, ultimately enabling a deeper understanding of cellular function in complex biological systems like cancer and immune responses. rsc.orgtmc.edu

Development of this compound Derivatives for Enhanced Specificity or Labeling

The chemical structure of NIPIA is amenable to modification, opening the door for the development of novel derivatives with enhanced functionalities. This concept is well-established for the parent compound, iodoacetamide, which has been modified to create a variety of chemical probes. nih.gov For instance, fluorescent tags can be attached to the iodoacetamide scaffold, as seen with reagents like 5-iodoacetamide fluorescein (B123965) (5-IAF), to enable fluorescent detection of cysteine-containing proteins. nih.gov

Following this precedent, derivatives of NIPIA could be synthesized to serve diverse research needs. For example, incorporating a biotin (B1667282) tag would create a reagent for affinity purification of cysteine-labeled proteins or peptides. Attaching a photo-activatable crosslinking group could generate a bifunctional reagent capable of first labeling a cysteine and then, upon photo-activation, covalently linking to nearby interacting proteins, aiding in the mapping of protein interaction networks. Research has already demonstrated the synthesis of NIPIA and its analogs, providing a foundation for creating such specialized derivatives. nih.gov

The table below outlines some potential derivatives of this compound and their prospective applications in research.

| Derivative Type | Functional Moiety | Potential Application |

| Fluorescent Derivative | Fluorophore (e.g., FITC, Rhodamine) | Fluorescent imaging of protein localization; In-gel protein visualization. |

| Affinity Tag Derivative | Biotin | Affinity capture and enrichment of cysteine-containing proteins/peptides. |

| Photo-Crosslinking Derivative | Phenyl azide, Benzophenone | Mapping protein-protein interactions by covalently trapping binding partners. |

| Mass Tag Derivative | Isotope-coded group | Multiplexed relative quantification of cysteine reactivity (ICAT-like). |

Theoretical and Computational Modeling of this compound Interactions with Proteins

Computational modeling has become an indispensable tool for understanding molecular interactions at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the interaction between a small molecule and a protein. nih.govarxiv.org While no specific studies modeling NIPIA's interaction with proteins were found, these computational approaches hold significant promise for gaining deeper insights into its reactivity.

Theoretical modeling could be employed to investigate several aspects of the NIPIA alkylation reaction. For instance, docking simulations could predict the binding orientation of NIPIA within the cysteine-containing active site of an enzyme. MD simulations could then model the reaction trajectory and calculate the free energy barriers, helping to explain the observed reaction rates and specificity. Furthermore, computational models could explore how the local microenvironment of a cysteine residue—including solvent accessibility and the electrostatic properties of neighboring amino acids—influences its reactivity towards NIPIA. This knowledge could be invaluable for designing more specific alkylating agents or for predicting which cysteines in a proteome are most likely to be modified.

Broader Implications in Chemical Biology Research

The applications and future potential of this compound extend beyond routine proteomics, having broader implications for the field of chemical biology. Chemical biology seeks to understand and manipulate biological systems using chemical tools. NIPIA and its potential derivatives represent a versatile toolkit for this purpose.

The ability to reliably identify and quantify cysteine residues underpins studies of redox signaling and oxidative stress, where the reversible oxidation of cysteine thiols is a key regulatory mechanism. By providing a stable and easily detectable modification, NIPIA helps researchers to accurately map these functionally important sites. nih.gov The development of NIPIA derivatives with functionalities like fluorescence or affinity tags would create powerful probes for studying protein conformation, localization, and interaction in their native cellular environment. nih.gov For example, a fluorescent NIPIA derivative could be used to visualize changes in protein conformation that expose or bury a specific cysteine residue in response to a cellular stimulus. In essence, NIPIA serves as a bridge between the proteome and functional investigation, enabling researchers to not only identify the components of the cellular machinery but also to probe how they work and interact.

Q & A

Q. What is the established role of N-Isopropyliodoacetamide in protein alkylation protocols?

this compound is widely used to alkylate cysteine residues in proteins, preventing disulfide bond rearrangement during sequencing or structural analysis. A standard protocol involves dissolving the compound in a non-reducing buffer (e.g., 0.1 M Tris-HCl, pH 8.0), maintaining a 10:1 molar excess over cysteine residues, and incubating at 25°C for 1 hour under inert gas to minimize oxidation. Reaction efficiency should be confirmed via mass spectrometry or Ellman’s assay .

Q. How can researchers verify the purity and structural integrity of this compound using spectroscopic methods?

Key techniques include:

- Infrared (IR) Spectroscopy : Analyze the carbonyl (C=O) stretch near 1650–1680 cm⁻¹ and N-H bending modes (~1550 cm⁻¹) using a capillary cell (neat sample) with a resolution of 2 cm⁻¹ .

- Nuclear Magnetic Resonance (NMR) : The acetamide proton (N–H) typically appears as a broad singlet at δ 6.5–7.5 ppm in DMSO-d₆, while the isopropyl group shows a doublet at δ 1.1–1.3 ppm . Cross-validate results with HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with >95% purity?

Critical parameters include:

- Temperature Control : Maintain 0–5°C during iodination to minimize byproduct formation.

- Solvent Selection : Use anhydrous dichloromethane to avoid hydrolysis of the iodoacetamide group.

- Catalyst Use : Add a catalytic amount of KI to enhance iodination efficiency. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) and characterization by high-resolution mass spectrometry (HRMS) ensures batch consistency .

Q. What experimental strategies resolve contradictions in reported alkylation efficiencies across studies?

Discrepancies often arise from:

- pH Variability : Alkylation efficiency drops below pH 7.5; verify buffer conditions with a calibrated pH meter.

- Redox Interference : Trace thiols in reagents can compete with cysteine residues; pre-treat buffers with Chelex resin.

- Protein Denaturation : Use urea (6 M) or guanidine HCl (8 M) to ensure cysteine accessibility in folded proteins. Include internal controls (e.g., a known cysteine-rich protein like BSA) to normalize efficiency metrics .

Q. How should researchers design a kinetic study to assess this compound’s reactivity with non-cysteine residues?

- Experimental Setup : Incubate the compound with model peptides containing methionine, histidine, or lysine residues at 37°C.

- Time-Resolved Sampling : Collect aliquots at 0, 15, 30, 60, and 120 minutes for LC-MS/MS analysis.

- Data Interpretation : Calculate pseudo-first-order rate constants (kobs) and compare with cysteine alkylation rates. Use competitive labeling with iodoacetamide derivatives (e.g., N-ethylmaleimide) to confirm specificity .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing alkylation efficiency datasets?

- Replicate Design : Perform triplicate experiments to calculate mean ± SD.

- ANOVA Testing : Compare efficiency across pH or temperature conditions with post-hoc Tukey correction.

- Regression Analysis : Model the relationship between molar excess and alkylation yield (R<sup>2</sup> > 0.9 indicates robust predictability).

Tools like GraphPad Prism or R (with

lme4package) are suitable for complex datasets .

Q. How can researchers ensure reproducibility when adapting this compound protocols to novel protein systems?

- Documentation : Specify exact reagent lots, instrument calibration dates, and ambient humidity (critical for hygroscopic compounds).

- Negative Controls : Include samples without the compound to rule out auto-oxidation artifacts.

- Data Sharing : Deposit raw spectra and chromatograms in open-access repositories (e.g., Zenodo) with DOIs for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.